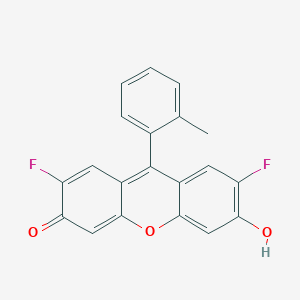

![molecular formula C23H18O4S B2929235 (3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-87-3](/img/structure/B2929235.png)

(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone” is a chemical compound with the molecular formula C23H18O4S . It has an average mass of 390.452 Da and a monoisotopic mass of 390.092590 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, benzofuran derivatives have been synthesized through unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also contains a sulfonyl group attached to a methylphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, benzofuran derivatives are known to exhibit various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that they may undergo a variety of chemical reactions in biological systems.Physical and Chemical Properties Analysis

The compound has a molecular formula of C23H18O4S and an average mass of 390.452 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用

Catalytic Applications in Biofuel Production

A study by Li et al. (2019) explores the use of benzenesulfonic acid-functionalized hydrophobic mesoporous biochar as an efficient catalyst for biofuel production. The catalyst shows high conversion rates in the esterification of fatty acids for biodiesel synthesis and the alkylation of 4-ethylphenol with benzyl alcohol for high-density biofuel production, demonstrating the potential of sulfonated compounds in catalytic applications for renewable energy sources (Li et al., 2019).

Advanced Material Synthesis

Shi et al. (2017) discuss the development of a new difluoro aromatic ketone monomer for preparing poly(arylene ether sulfone)s with pendant groups. These materials, obtained through bromomethylation and quaternization, exhibit significant hydroxide conductivity and alkaline stability, suggesting their usefulness in applications such as fuel cells and other electrochemical devices (Shi et al., 2017).

Photocatalytic Applications

Amaoka et al. (2014) achieved direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation, demonstrating a metal-free method for substituting various C(sp3)–H bonds. This process highlights the potential of sulfonated compounds in photocatalytic applications, enabling efficient carbon skeleton extension in the synthesis of complex molecules (Amaoka et al., 2014).

Antimicrobial and Antioxidant Properties

Kenchappa et al. (2016) synthesized a series of benzofuran derivatives, including compounds structurally related to (3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone, and evaluated their antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Kenchappa et al., 2016).

将来の方向性

Benzofuran derivatives, including this compound, have attracted attention due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on further exploring the biological activities of this compound and developing it into effective therapeutic drugs.

特性

IUPAC Name |

[3-[(4-methylphenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4S/c1-16-11-13-18(14-12-16)28(25,26)15-20-19-9-5-6-10-21(19)27-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSOKGXBIKXPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

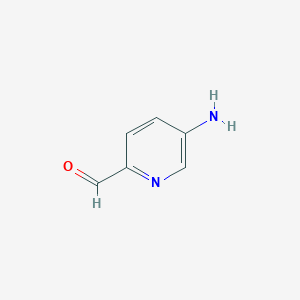

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

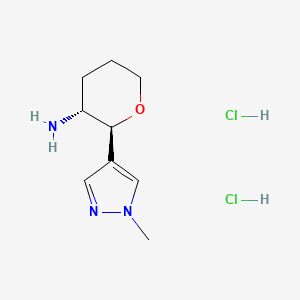

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)

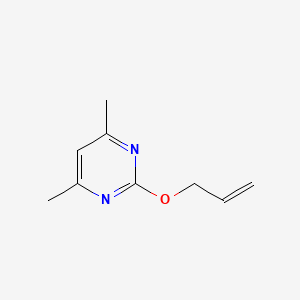

![4-[butyl(methyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2929158.png)

![8-(2,4-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929159.png)

![4-[2-[Methyl(2,2,2-trifluoroethyl)amino]propanoyl]morpholine-3-carbonitrile](/img/structure/B2929160.png)

![ethyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2929162.png)

![[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2929165.png)

![(1S,5S)-6-Methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2929169.png)

![(5-Methoxybenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2929173.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[(2-Aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B2929175.png)